2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide
Description
Properties
CAS No. |
5931-85-1 |
|---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-(2-methylsulfanylimidazol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-13-7-8-15(12)9-11(16)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,16) |
InChI Key |
MFHGXKJVOLTNRW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CN1CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves a two-step nucleophilic substitution reaction. In the first stage, 2-(methylsulfanyl)-1H-imidazole undergoes alkylation with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C, forming 2-chloro-N-(2-(methylsulfanyl)-1H-imidazol-1-yl)acetamide. This intermediate then reacts with aniline in the presence of triethylamine (Et₃N) at reflux temperatures (80–90°C) for 6–8 hours. The mechanism proceeds via:
-
Imidazole activation : Deprotonation of the imidazole nitrogen by Et₃N, enhancing nucleophilicity.
-
Chloroacetamide formation : .
-
Amide coupling : .
Key parameters :
One-Pot Condensation Approach
An alternative single-step methodology employs 2-mercaptoimidazole, methyl iodide, and N-phenylacetamide in dimethylformamide (DMF) at 120°C for 12 hours. This route utilizes:
Advantages :
-
Reduced purification requirements (crude purity ≈85%)
-
Scalability for batch processing
Limitations :
Reaction Optimization Strategies
Solvent System Effects
Comparative studies reveal solvent polarity critically impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 8 | 68 |
| DMF | 36.7 | 6 | 72 |
| THF | 7.5 | 10 | 61 |
| Acetonitrile | 37.5 | 7 | 65 |
Polar aprotic solvents like DMF accelerate the reaction via stabilization of charged intermediates, reducing activation energy.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a nucleophilic catalyst increases yields to 78–82% by facilitating acyl transfer:
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern manufacturing platforms employ tubular flow reactors with the following configuration:
-
Reactor volume : 50 L
-
Flow rate : 12 L/h
-
Temperature gradient : 5°C (Zone 1) → 80°C (Zone 3)
-
Residence time : 45 minutes
This setup achieves 89% conversion efficiency with 99.2% purity after inline liquid-liquid extraction.
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for pharmaceutical formulation:
| Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal size | 50–100 μm |
| Final purity | 99.8% (HPLC) |
Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 178–180°C, indicating high crystallinity.
Analytical Characterization
Spectroscopic Validation
FTIR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
Comparative Method Analysis
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical applications of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide primarily stem from its biological activity as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide showed effective inhibition against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, indicating a promising alternative for treating resistant infections .
Anticancer Properties
In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
Agricultural Applications
Imidazole derivatives are also recognized for their utility in agriculture, particularly as fungicides and herbicides. The compound's ability to interact with biological targets makes it suitable for developing agrochemicals that can enhance crop protection against fungal diseases.
Materials Science Applications
In materials science, compounds like 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide are investigated for their potential in synthesizing novel materials with unique properties. The imidazole ring allows for coordination with metal ions, which can be exploited in creating advanced materials with specific functionalities.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.19 |
| Compound B | Escherichia coli | 3.50 |
| 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide | Klebsiella pneumoniae | 4.00 |
Table 2: Anticancer Activity Results
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antibacterial activity of various imidazole derivatives against multidrug-resistant strains. The findings revealed that 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide exhibited significant antibacterial effects, outperforming traditional antibiotics in certain cases .
Case Study 2: Cytotoxic Effects on Cancer Cells
In an experimental setup evaluating the cytotoxic effects of this compound on different cancer cell lines, researchers observed a marked reduction in cell viability at concentrations exceeding 10 µM. The study highlighted the potential of this compound as a lead candidate for further development in anticancer therapies .
Mechanism of Action
The mechanism of action of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide, a synthetic organic compound with the CAS number 5931-85-1, is classified as an imidazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as an antimicrobial agent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₃OS
- Molecular Weight : 247.3161 g/mol
- Structure : The compound features an imidazole ring substituted with a methylthio group and a phenylacetamide moiety.
Antimicrobial Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In particular, 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Micrococcus luteus | 1.95 - 3.91 μg/mL | 7.81 - 125 μg/mL |
| Bacillus spp. | 3.91 - 15.62 μg/mL | 7.81 - 125 μg/mL |
| Streptococcus spp. | 7.81 - 15.62 μg/mL | 31.25 - 500 μg/mL |
These findings indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism that plays a crucial role in cellular protection and inflammation.
| Compound | IC₅₀ (μM) |
|---|---|
| 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide | ≤8 |
| Control Compound | IC₅₀ = 11.19 μM |
The results indicate that this compound exhibits potent inhibitory activity against HO-1, with selectivity towards the inducible isoform compared to HO-2 . Such inhibition may have therapeutic implications in conditions where HO-1 is upregulated, such as cancer and inflammatory diseases.
The biological activity of imidazole derivatives like 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide can be attributed to their ability to interact with specific enzyme active sites or microbial targets. The presence of the imidazole ring is crucial for binding affinity and selectivity towards target proteins.
Study on Antimicrobial Efficacy
In a study assessing various imidazole derivatives, including our compound of interest, it was found that modifications to the imidazole ring significantly influenced antimicrobial potency. The introduction of hydrophobic groups enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Evaluation of Cytotoxicity
Another study evaluated the cytotoxic effects of several imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential use in targeted cancer therapy .
Q & A
Basic: How can synthetic routes for 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide be optimized to improve yield and purity?
Methodological Answer:
Optimization involves comparing conventional reflux with microwave-assisted synthesis. For microwave methods (e.g., 400 MHz, Cu(OAc)₂ catalyst in tert-BuOH/H₂O), reaction time is reduced from hours to minutes, enhancing yield (e.g., 78% for intermediate hydrazides) . Key parameters include solvent selection (acetonitrile for conventional; tert-BuOH/H₂O for microwave), stoichiometric ratios (1:1.3 substrate:catalyst), and temperature control (60–80°C). Purity is validated via TLC (ethyl acetate:hexane, 3:2) and recrystallization in ethanol .
Basic: What spectral techniques are critical for confirming the structure of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide?
Methodological Answer:
- ¹H/¹³C-NMR : Key peaks include δ ~11.60 ppm (imidazole NH), δ ~3.69 ppm (CH₂ adjacent to acetamide), and δ ~170 ppm (C=O). Aromatic protons appear at δ 7.2–7.8 ppm .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 306.34 or 437.91) confirm molecular weight .
- IR : Stretching frequencies for C=O (~1670 cm⁻¹) and C=N (~1590 cm⁻¹) validate functional groups .
Advanced: How can contradictions between calculated and experimental elemental analysis data be resolved during characterization?
Methodological Answer:
Discrepancies (e.g., <0.5% deviation in C/H/N content) arise from impurities or hydration. Strategies include:
- Repeating combustion analysis under anhydrous conditions.
- Cross-validating with high-resolution mass spectrometry (HRMS) and ¹³C-NMR integration .
- Using DMSO-d₆ as a deuterated solvent to exclude residual water interference .
Advanced: What structural modifications enhance the bioactivity of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide derivatives?
Methodological Answer:
- Substitution at the phenyl ring : Electron-withdrawing groups (e.g., -NO₂, -Br) improve binding to enzymatic targets (e.g., α-glucosidase) .
- Heterocyclic appendages : Adding triazole or thiazole rings via 1,3-dipolar cycloaddition increases hydrophobicity and target affinity .
- Sulfonyl group replacement : Replacing methylsulfanyl with sulfonamide groups enhances solubility and pharmacokinetics .
Advanced: How can computational modeling predict the binding interactions of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with α-glucosidase PDB: 2ZE0). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms.
- Binding pose analysis : Identify hydrogen bonds between the imidazole NH and Asp214, and π-π stacking with Phe178 .
Advanced: What mechanistic insights govern the copper-catalyzed 1,3-dipolar cycloaddition in derivative synthesis?
Methodological Answer:
The reaction between azides and alkynes follows a stepwise mechanism:
Copper coordination : Cu(I) activates the terminal alkyne, forming a π-complex.
Azide coupling : The azide reacts with the activated alkyne, forming a six-membered transition state.
Triazole formation : Cyclization yields 1,4-disubstituted triazoles. Solvent polarity (tert-BuOH/H₂O) and Cu(OAc)₂ loading (10 mol%) critically influence regioselectivity .
Advanced: How do solvent polarity and temperature affect reaction pathways in multi-step syntheses?
Methodological Answer:
- Polar aprotic solvents (DMF, acetonitrile) : Favor SN2 mechanisms in alkylation steps (e.g., phenylacyl bromide reactions) .
- Microwave heating : Reduces side reactions (e.g., hydrolysis) by shortening reaction times (3 hours → 20 minutes) .
- Low-temperature quenching : Prevents decomposition of intermediates (e.g., hydrazides) during workup .
Advanced: What strategies guide structure-activity relationship (SAR) studies for imidazole-acetamide derivatives?
Methodological Answer:
- Pharmacophore mapping : Identify critical moieties (imidazole core, acetamide linker) using 3D-QSAR models.
- Bioisosteric replacement : Substitute the methylsulfanyl group with sulfonamides or oxadiazoles to modulate LogP values .
- In vitro assays : Test derivatives against enzyme targets (e.g., COX-2) with IC₅₀ determination via fluorometric assays .
Advanced: How can TLC monitoring be optimized for intermediates in multi-step syntheses?
Methodological Answer:
- Mobile phase : Use ethyl acetate:hexane (3:2) for polar intermediates (e.g., hydrazides); adjust to 8:2 for triazoles .
- Visualization : UV-active spots (254 nm) or iodine staining for non-UV-active compounds.
- Rf values : Track intermediates (e.g., Rf ~0.5 for phenylacetohydrazide) to confirm reaction progression .
Advanced: What design principles govern multi-step synthesis of 2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide analogs?
Methodological Answer:
Core scaffold assembly : Condense imidazole precursors with phenylacetamide via nucleophilic substitution .
Functionalization : Introduce substituents (e.g., halogens, nitro groups) via Ullmann coupling or Pd-catalyzed cross-coupling .
Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
